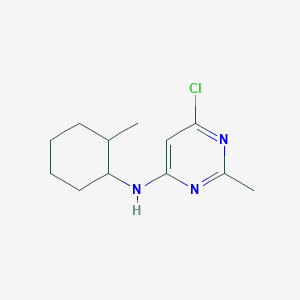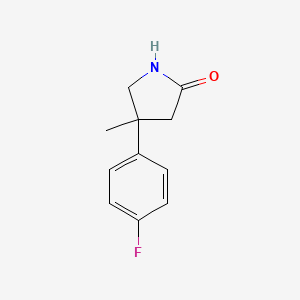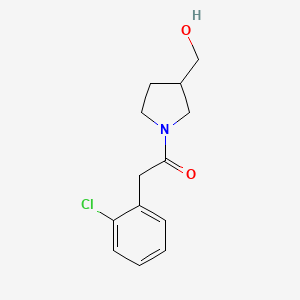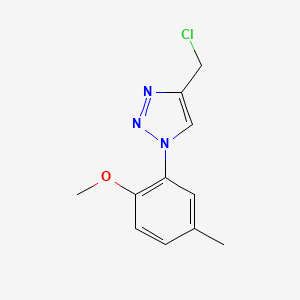
6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, such as “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine”, often involves the use of amidines and ketones . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of a ZnCl2-catalyzed three-component coupling reaction . More detailed synthesis procedures would be specific to the particular derivative being synthesized .Molecular Structure Analysis
The molecular structure of “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine” consists of a pyrimidine ring with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a N-(2-methylcyclohexyl) group at the 4th position.Chemical Reactions Analysis
The chemical reactions involving pyrimidinamine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring . For example, reactions can involve oxidative dehydrogenation, annulation, oxidative aromatization, and others .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for preparing derivatives related to "6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine," has been optimized through reactions involving amines and methyl glycinate. These derivatives have demonstrated fungicidal properties, indicating potential agricultural applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Potential Biological Activities
- Derivatives of pyrimidin-4-amine have been synthesized and characterized, with some demonstrating moderate anticancer activities. This indicates a potential application in the development of new anticancer agents (Jiu-fu et al., 2015).
Application in Corrosion Inhibition
- Schiff bases derived from pyrimidin-2-yl-amine have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. The effectiveness of these inhibitors at low concentrations suggests applications in industrial processes and maintenance (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Heterocyclic Compounds
- The synthesis of new N-arylpyrimidin-2-amine derivatives using palladium-catalyzed Buchwald-Hartwig amination demonstrates the compound's utility as a precursor for developing heterocyclic compounds. This method offers a versatile approach to preparing a wide range of heterocyclic compounds for various applications (El-Deeb, Ryu, & Lee, 2008).
Mécanisme D'action
Orientations Futures
The future directions for research on “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine” and similar compounds involve the development of new agrochemicals to combat the increasing evolution of pesticide resistance . The unique mode of action of these compounds makes them promising candidates for future research .
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-8-5-3-4-6-10(8)16-12-7-11(13)14-9(2)15-12/h7-8,10H,3-6H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIKMYDPQYHKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)
![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)


![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)